molecular formula C9H8N2O2 B1423405 2,5-Dimethyl-3-nitrobenzonitrile CAS No. 625112-45-0

2,5-Dimethyl-3-nitrobenzonitrile

Cat. No. B1423405
M. Wt: 176.17 g/mol
InChI Key: DIZUEYJVKMJRRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . A green synthesis method using ionic liquid as the recycling agent has been proposed for the synthesis of benzonitrile . This method eliminates the use of metal salt catalysts and simplifies the separation process .


Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds similar to 2,5-Dimethyl-3-nitrobenzonitrile . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chemical Synthesis and Reactions

2,5-Dimethyl-3-nitrobenzonitrile's applications in scientific research primarily revolve around its role in various chemical synthesis and reactions. Fischer and Greig (1973) demonstrated its utility in producing 1,4-dienes through the nitration of dimethylbenzonitriles and observed an interesting 1,3-rearrangement of the nitro-group in these processes (Fischer & Greig, 1973). Additionally, Palafox et al. (2022) investigated base pairs of 4-amino-3-nitrobenzonitrile with various nucleobases, highlighting its potential in disrupting DNA/RNA helix formation, which could be relevant for antiviral prodrug development (Palafox et al., 2022).

Thermophysical Properties

Jiménez et al. (2002) conducted a thermophysical study on nitrobenzonitriles, including 2,5-Dimethyl-3-nitrobenzonitrile, exploring their behavior as a function of temperature. This study is crucial for understanding the material's properties in different conditions and could be relevant for industrial applications (Jiménez et al., 2002).

Structural Analysis and Spectroscopy

Graneek et al. (2018) provided insight into the molecular structure of nitrobenzonitriles through rotational spectra analysis. Understanding the structural parameters and how substituents affect the phenyl ring can be crucial for designing materials and drugs with specific properties (Graneek et al., 2018).

Application in Catalysis

The compound has shown potential in catalysis. Loppinet-Serani et al. (1998) explored the role of 2(1H)-pyridone derivatives, including nitrobenzonitriles, in catalyzing aromatic nucleophilic substitution. Such catalytic processes are vital in organic synthesis and pharmaceutical production (Loppinet-Serani et al., 1998).

properties

IUPAC Name

2,5-dimethyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUEYJVKMJRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694586
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-nitrobenzonitrile

CAS RN

625112-45-0
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625112-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Peng, N Fukui, M Mizuta, H Suzuki - Organic & biomolecular …, 2003 - pubs.rsc.org
In the presence of zeolites, moderately deactivated arenes such as 1-nitronaphthalene, naphthonitriles, and methylated benzonitriles can be smoothly nitrated at room temperature by …
Number of citations: 50 pubs.rsc.org

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